molecular formula C20H19ClO5S B4985298 4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE

4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B4985298
M. Wt: 406.9 g/mol
InChI Key: KGIWGGHOBOFEAM-UHFFFAOYSA-N
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Description

4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its unique structural features, which include a chromen-2-one core substituted with butyl, chloro, and benzenesulfonate groups.

Preparation Methods

The synthesis of 4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified and characterized using techniques such as mass spectrometry, IR, UV-Vis, and NMR spectroscopy .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes like carbonic anhydrase or interact with DNA gyrase, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as:

Properties

IUPAC Name

(4-butyl-6-chloro-2-oxochromen-7-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO5S/c1-3-4-5-14-10-20(22)25-18-12-19(17(21)11-16(14)18)26-27(23,24)15-8-6-13(2)7-9-15/h6-12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIWGGHOBOFEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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